ethyl 2-({2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate
Overview
Description
Ethyl 2-({2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H21FN4O3S and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.13183988 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Structural Analysis
- The compound is used as a starting material in synthesizing polyfunctional pyrazolyl-substituted pyridines and pyrazolofused pyridines, showcasing its versatility in creating complex heterocyclic structures (Latif, Rady, & Döupp, 2003).
- It has been involved in the synthesis and characterization of supramolecular assemblies, with detailed crystal structure analyses. This highlights its importance in the field of crystallography and materials science (Matos et al., 2016).
2. Development of Novel Compounds and Materials
- The compound's derivatives have been synthesized and their crystal structures determined, providing insights into the geometry and stability of new molecular compounds (Kumar et al., 2018).
- Research has also focused on synthesizing and studying the properties of novel heterocyclic compounds derived from it, reflecting its role in advancing organic chemistry and material sciences (Harb et al., 1989).
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoyl]amino]-5-propan-2-ylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3S/c1-4-31-23(30)18-10-19(13(2)3)32-22(18)27-21(29)15(11-25)9-16-12-26-28-20(16)14-5-7-17(24)8-6-14/h5-10,12-13H,4H2,1-3H3,(H,26,28)(H,27,29)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMGJGPNWQXFDB-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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